Tetrahydroxydiboron (CAS: 13675-18-8), commonly referred to as bis(boronic acid) or BBA, is a highly atom-economical diboron reagent utilized for the direct synthesis of boronic acids and potassium trifluoroborates. Unlike traditional borylating agents, BBA is characterized by its high mass-efficiency (MW: 89.65 g/mol), water solubility, and the generation of environmentally benign boric acid as a byproduct. In industrial procurement, it is prioritized as a green-chemistry alternative that streamlines downstream purification, reduces the E-factor of cross-coupling workflows, and enables direct access to free boronic acids without requiring intermediate deprotection steps [1].
Replacing tetrahydroxydiboron with the industry-standard bis(pinacolato)diboron (B2pin2) introduces severe process inefficiencies and steric limitations. In pharmaceutical manufacturing workflows, using B2pin2 necessitates an additional hydrolysis step to convert the resulting pinacol boronate ester into the active boronic acid, generating stoichiometric pinacol waste that complicates product isolation and increases cycle times [1]. Furthermore, the bulky tetramethyl-substituted pinacolato ligands create significant steric hindrance, which completely suppresses reactivity in acid-free allylic borylations and prevents dense packing during the surface functionalization of nanomaterials . Consequently, substituting BBA with B2pin2 directly inflates processing costs and limits the available substrate scope.
In a 65 kg pilot-plant scale Miyaura borylation, the use of tetrahydroxydiboron fundamentally streamlined the manufacturing process compared to the B2pin2 baseline. By directly yielding the boronic acid, BBA eliminated the need for ester hydrolysis, significantly reducing plant cycle time. This process simplification resulted in a 47% overall cost reduction for the borylation step [1].
| Evidence Dimension | Overall borylation process cost and cycle steps at 65 kg scale |
| Target Compound Data | BBA (Tetrahydroxydiboron): Direct boronic acid formation, 47% cost reduction |
| Comparator Or Baseline | B2pin2: Requires ester hydrolysis, baseline cost (100%) |
| Quantified Difference | 47% cost reduction and elimination of one synthetic step |
| Conditions | 65 kg pilot plant scale Miyaura borylation |
Provides a compelling financial and operational justification for selecting BBA in large-scale API manufacturing.
Tetrahydroxydiboron offers a vastly superior atom economy for borylation reactions when compared to bis(pinacolato)diboron. With a molecular weight of 89.65 g/mol versus B2pin2's 253.94 g/mol, BBA delivers approximately 2.8 times more borylating equivalents per gram of procured material. Furthermore, BBA generates easily removable, water-soluble boric acid as a byproduct, whereas B2pin2 generates organic pinacol waste that increases the E-factor and requires complex organic phase separations [1].
| Evidence Dimension | Borylating equivalents per gram and byproduct profile |
| Target Compound Data | BBA: MW 89.65 g/mol, yields water-soluble boric acid |
| Comparator Or Baseline | B2pin2: MW 253.94 g/mol, yields organic pinacol waste |
| Quantified Difference | 2.8x higher mass efficiency and elimination of organic byproduct waste |
| Conditions | Standard stoichiometric borylation calculations |
Drastically reduces the mass of reagent required per batch and simplifies waste management, lowering overall procurement and disposal costs.
BBA demonstrates distinct reactivity under neutral conditions where bulkier diboron reagents fail. In the palladium-catalyzed borylation of cinnamyl alcohol without the addition of an acid promoter (e.g., TSOH), tetrahydroxydiboron successfully facilitated the reaction to yield the boronic ester. Under the exact same acid-free conditions, bis(pinacolato)diboron (B2pin2) showed zero conversion, failing to react entirely .
| Evidence Dimension | Conversion of cinnamyl alcohol to boronate without acid promoter |
| Target Compound Data | BBA: Positive conversion (reaction proceeds) |
| Comparator Or Baseline | B2pin2: 0% conversion (no reaction) |
| Quantified Difference | Absolute reactivity difference (active vs. inactive) under neutral conditions |
| Conditions | Pd-catalyzed borylation in DMSO/MeOH (3:1) at 55 °C without TSOH |
Enables the successful borylation of highly acid-sensitive substrates that would degrade under the conditions required for B2pin2.
The compact molecular size of tetrahydroxydiboron allows for denser surface interactions compared to B2pin2. In the n-type doping of single-walled carbon nanotubes (SWCNTs), the B2(OH)4-derived radical achieved a planar stacking distance of 3.29 Å and a high charge transfer of 0.21e. In contrast, the B2pin2 derivative exhibited a warped structure due to the steric hindrance of its four methyl groups, resulting in a significantly lower charge transfer of only 0.10e and insufficient surface coverage to prevent air-induced de-doping[1].
| Evidence Dimension | Dopant charge transfer efficiency to SWCNTs |
| Target Compound Data | BBA-derived dopant: 0.21e (planar structure) |
| Comparator Or Baseline | B2pin2-derived dopant: 0.10e (warped structure) |
| Quantified Difference | >2x higher electron injection efficiency and stable planar stacking |
| Conditions | Pyridine-mediated B-B bond cleavage on SWCNT surfaces at room temperature |
Crucial for advanced materials procurement, as BBA provides the necessary steric clearance for high-density, stable surface functionalization.
BBA is the preferred reagent for industrial-scale Miyaura borylations where minimizing cycle time is critical. By eliminating the ester hydrolysis step required by B2pin2, BBA directly reduces overall process costs by up to 47% and avoids the generation of stoichiometric pinacol waste [1].
For laboratories and facilities prioritizing low E-factors, BBA provides 2.8 times more borylating equivalents per gram than B2pin2. Its use is highly recommended in aqueous workflows where its water-soluble boric acid byproduct can be easily washed away, eliminating the need for complex organic phase separations [2].
BBA should be selected over B2pin2 when borylating highly acid-sensitive allylic alcohols. Because BBA can successfully drive borylation under strictly neutral conditions—where B2pin2 yields 0% conversion—it prevents the degradation of delicate substrates .
In advanced materials science, BBA is the optimal choice for the stable n-type doping of single-walled carbon nanotubes. Its lack of bulky methyl groups allows for planar surface stacking and >2x higher electron injection efficiency compared to sterically hindered B2pin2 derivatives [3].
Irritant